TRPA1 Target Class Assignment Versus Uncharacterized Analogs
The compound is structurally encompassed within the general Markush formulas of patent families claiming TRPA1-modulating piperidine carboxamides . This provides a plausible, though experimentally unconfirmed, biological target hypothesis that distinguishes it from structurally related piperidine-4-carboxamides not covered by such patents. For instance, while both this compound and the benchmark TRPA1 antagonist A-967079 share the piperidine core, A-967079 is an extensively characterized tool compound with published IC50 values in the nanomolar range, whereas no comparable functional data exist for the target compound . This positions the target compound as a potentially novel but unvalidated chemical starting point, not a qualified replacement for known standards.
| Evidence Dimension | Patent-based target class assignment |
|---|---|
| Target Compound Data | Structurally within claimed TRPA1 antagonist patent family |
| Comparator Or Baseline | A-967079 (well-characterized TRPA1 antagonist): IC50 = ~0.1 µM (biochemical assay) |
| Quantified Difference | No comparable functional data available for the target compound; class membership only confirmed by structural claim. |
| Conditions | Human TRPA1 biochemical assay for A-967079; target compound's activity unmeasured. |
Why This Matters
This data confirms a target hypothesis but warns that potency and even functional direction (antagonist vs. agonist) cannot be inferred without experimental validation, making it unsuitable as a drop-in replacement for known TRPA1 modulators.
- [1] Xingyu Lin et al., '1-(hetero) arylsulphonyl-(pyrrolidine or piperidine)-2-carboxamide derivatives and their use as TRPA1 antagonists,' Korean Patent KR1020170118166A, filed February 12, 2016, and published August 17, 2017. View Source
- [2] Chen J. et al., 'Selective blockade of TRPA1 channel attenuates pathological pain without altering noxious cold sensation or body temperature regulation,' Pain, 152(5), 1165-1172 (2011). View Source
